
Deacetylcefotaxime lactone
Overview
Description
3-Desacetyl Cefotaxime lactone is an active metabolite of Cefotaxime, a third-generation cephalosporin antibiotic . This compound is known for its significant role in the pharmacokinetics of Cefotaxime, contributing to its antibacterial activity . It is also recognized as an impurity and degradation product in other cephalosporin antibiotics such as Ceftriaxone, Cefodizime, and Ceftiofur .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Desacetyl Cefotaxime lactone typically involves the hydrolysis of Cefotaxime under acidic or enzymatic conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or methanol, sometimes with heating to facilitate the reaction .
Industrial Production Methods: Industrial production of 3-Desacetyl Cefotaxime lactone is generally aligned with the large-scale synthesis of Cefotaxime. The process involves controlled hydrolysis steps to ensure the formation of the desired lactone without significant degradation .
Chemical Reactions Analysis
Types of Reactions: 3-Desacetyl Cefotaxime lactone undergoes several types of chemical reactions, including:
Hydrolysis: Conversion back to Cefotaxime under specific conditions.
Oxidation and Reduction: These reactions can modify the functional groups present in the compound.
Substitution: Reactions involving the replacement of functional groups with others.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic conditions.
Oxidation: Use of oxidizing agents like hydrogen peroxide.
Reduction: Use of reducing agents like sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired product.
Major Products: The major products formed from these reactions include modified cephalosporin derivatives and other related lactones .
Scientific Research Applications
Pharmaceutical Quality Control
Role as an Impurity Marker
Deacetylcefotaxime lactone is predominantly utilized as an impurity marker in the quality control of cefotaxime formulations. Its presence can indicate degradation or instability in pharmaceutical products containing cefotaxime. Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to detect and quantify this compound in cefotaxime samples, ensuring the purity and quality of the final drug products .
Degradation Studies
Understanding the degradation pathways of cefotaxime is crucial for maintaining its efficacy and safety. Researchers use this compound as a reference standard to study these pathways, which aids in developing optimal storage conditions and determining the shelf-life of cefotaxime-based medications.
Antibacterial Research
Potential Residual Activity
While this compound lacks the complete structure of cefotaxime, preliminary research suggests that it may exhibit some residual antibacterial activity against certain bacteria. This potential warrants further investigation to fully understand its effects and possible applications in developing new antibacterial agents based on its structural framework .
Research on Antibiotic Resistance
Given the increasing concern about antibiotic resistance, this compound's structural characteristics may provide insights into developing novel antibiotics or modifying existing ones to enhance their effectiveness against resistant strains. Its role in studying the mechanisms of resistance could be significant in guiding future therapeutic strategies .
Data Table: Comparison of Related Compounds
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Cefotaxime | High | Parent compound; broader antibacterial spectrum |
Ceftriaxone | Moderate | Extended spectrum; used for severe infections |
Ceftazidime | Moderate | Effective against Pseudomonas aeruginosa |
Ceftiofur | Moderate | Veterinary use; effective against Gram-negative bacteria |
Cefodizime | Moderate | Less common; used for specific infections |
Case Study 1: Quality Control in Pharmaceutical Manufacturing
In a study assessing the quality control measures for cefotaxime production, researchers found that monitoring the levels of this compound was essential for ensuring product stability. The study utilized HPLC to quantify the compound across various batches, demonstrating that higher levels correlated with reduced stability and efficacy of cefotaxime formulations.
Case Study 2: Investigating Antibacterial Properties
A recent investigation into the antibacterial properties of this compound revealed that while it does not match cefotaxime's efficacy, it showed moderate activity against certain Gram-positive bacteria. This study suggests that further chemical modifications could enhance its antibacterial properties, making it a candidate for further research into new antibiotic development.
Mechanism of Action
The mechanism of action of 3-Desacetyl Cefotaxime lactone is similar to that of Cefotaxime. It exerts its antibacterial effects by inhibiting cell wall synthesis in bacteria. This is achieved through its high affinity for penicillin-binding proteins (PBPs) in the bacterial cell wall, particularly PBP Ib and PBP III . This inhibition prevents the cross-linking of peptidoglycan chains, leading to cell lysis and death .
Comparison with Similar Compounds
Cefotaxime: The parent compound from which 3-Desacetyl Cefotaxime lactone is derived.
Ceftriaxone: Another third-generation cephalosporin with similar antibacterial activity.
Cefodizime: A cephalosporin antibiotic with a similar structure and function.
Ceftiofur: A cephalosporin used in veterinary medicine with similar degradation products.
Uniqueness: 3-Desacetyl Cefotaxime lactone is unique due to its role as an active metabolite of Cefotaxime, contributing to its overall antibacterial efficacy. Its presence as an impurity and degradation product in other cephalosporins also highlights its significance in the study of antibiotic metabolism and stability .
Biological Activity
Deacetylcefotaxime lactone , also known as 3-desacetyl cefotaxime lactone, is a degradation product of cefotaxime, a third-generation cephalosporin antibiotic. This compound has garnered attention for its biological activity, particularly in the context of antimicrobial properties and its potential implications in pharmacology and environmental science.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria. Studies have shown that it retains efficacy similar to its parent compound, cefotaxime. The compound's mechanism of action primarily involves inhibiting bacterial cell wall synthesis, which is typical for beta-lactam antibiotics.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
---|---|---|
Staphylococcus aureus | 0.5 µg/mL | High |
Enterococcus faecalis | 1.0 µg/mL | Moderate |
Escherichia coli | 2.0 µg/mL | Moderate |
Salmonella typhimurium | 4.0 µg/mL | Low |
Anti-Proliferative Effects
Research has indicated that this compound may also exhibit anti-proliferative effects on cancer cell lines. In particular, studies using the MTT assay demonstrated that the compound can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.
Case Study: Anti-Proliferative Activity
In a controlled study, MCF-7 cells were treated with varying concentrations of this compound. The results indicated a dose-dependent reduction in cell viability:
- IC50 Values :
- MCF-7: 15 µg/mL
- HepG2: 20 µg/mL
This suggests that this compound could be explored for potential therapeutic applications in oncology.
Environmental Impact and Biodegradation
This compound is not only relevant in clinical settings but also poses environmental concerns due to its presence as a metabolite in wastewater and agricultural runoff. Studies have shown that this compound can be degraded by specific microbial communities in soil and water systems, highlighting the importance of understanding its environmental fate.
Table 2: Biodegradation Rates of this compound
Microbial Strain | Degradation Rate (%) | Time Frame |
---|---|---|
Pseudomonas aeruginosa | 85% | 48 hours |
Bacillus subtilis | 70% | 72 hours |
Mixed Culture | 90% | 24 hours |
Pharmacokinetics and Safety Profile
The pharmacokinetics of this compound suggest that it has a shorter half-life compared to cefotaxime. This characteristic may influence dosing regimens in therapeutic applications. Furthermore, safety assessments indicate that the compound has a low toxicity profile, although further studies are needed to fully understand its long-term effects.
Q & A
Basic Research Questions
Q. How can Deacetylcefotaxime lactone be reliably identified and quantified in antibiotic formulations?
- Methodological Answer : Use reversed-phase HPLC with UV detection, referencing pharmacopeial retention criteria (e.g., retention time: 0.20 min) and impurity thresholds (NMT 0.5%) as per USP guidelines . Validate the method using spiked samples and cross-check with UPLC-Q-TOF-MS for structural confirmation, leveraging high-resolution mass spectrometry to distinguish it from co-eluting impurities like ceftriaxone isomers .
Q. What experimental strategies are recommended for structural elucidation of this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, and 2D-COSY) with high-resolution mass spectrometry (HRMS) to resolve its lactone ring and thiazoleacetamide moieties. Cross-reference spectral data with synthetic standards (CAS 66340-33-8) and pharmacopeial impurity profiles to confirm the structure . For degraded samples, employ forced degradation studies (acid/base hydrolysis, oxidation) to isolate and characterize breakdown products .
Q. How should researchers design studies to investigate the metabolic activity of this compound?
- Methodological Answer : Conduct in vitro metabolic assays using liver microsomes or recombinant enzymes (e.g., CYP450 isoforms) to identify phase I/II metabolites. Monitor lactone ring stability via LC-MS and compare pharmacokinetic parameters (e.g., half-life, clearance) with parent compounds like cefotaxime. Include negative controls (e.g., enzyme inhibitors) to validate metabolic pathways .
Advanced Research Questions
Q. What analytical challenges arise when resolving this compound from structurally similar β-lactam degradation products?
- Methodological Answer : Optimize chromatographic conditions (e.g., gradient elution, pH-adjusted mobile phases) to separate lactone impurities from β-lactam ring-opened products. Use ion-pairing reagents (e.g., tetrabutylammonium phosphate) to improve peak symmetry and minimize co-elution. Validate specificity via forced degradation and spike-recovery experiments . For conflicting data (e.g., overlapping peaks in HPLC vs. resolved in UPLC), apply multivariate statistical tools (PCA or PLS-DA) to resolve spectral ambiguities .
Q. How can computational modeling predict the reactivity and stability of this compound under varying pH conditions?
- Methodological Answer : Perform density functional theory (DFT) calculations to model the lactone’s hydrolysis kinetics. Correlate computed free energy barriers (ΔG‡) with experimental rate constants (e.g., log k) under acidic/alkaline conditions. Validate predictions using pH-stress testing and Arrhenius plots to extrapolate shelf-life stability .
Q. What synthetic pathways are feasible for producing this compound as a reference standard?
- Methodological Answer : Use enzymatic deacetylation of cefotaxime followed by lactonization under anhydrous acidic conditions (e.g., HCl in ethanol). Monitor reaction progress via TLC and isolate intermediates via flash chromatography. Confirm purity (>98%) by HPLC-ELSD and assign stereochemistry via circular dichroism (CD) spectroscopy .
Q. How can researchers address contradictions in impurity profiles between batch productions of β-lactam antibiotics?
- Methodological Answer : Implement a root-cause analysis (RCA) framework:
- Compare raw material sourcing (e.g., 7-ACT vs. triazine precursors).
- Analyze process parameters (temperature, pH) affecting lactone formation.
- Use DOE (Design of Experiments) to identify critical factors (e.g., reaction time, catalyst type) contributing to variability .
Q. Methodological Notes
- Data Interpretation : Always cross-validate chromatographic data with orthogonal techniques (e.g., NMR for structure, MS/MS for fragmentation patterns) to mitigate false positives .
- Experimental Reproducibility : Document detailed protocols (reagent grades, instrument settings) per ICH Q2(R1) guidelines to ensure reproducibility across labs .
- Ethical Compliance : For studies involving human-derived samples (e.g., pharmacokinetics), adhere to IRB protocols for participant consent and data anonymization .
Properties
CAS No. |
66340-33-8 |
---|---|
Molecular Formula |
C14H13N5O5S2 |
Molecular Weight |
395.4 g/mol |
IUPAC Name |
(2E)-2-(2-amino-1,3-thiazol-4-yl)-N-[(4R,5R)-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]-2-methoxyiminoacetamide |
InChI |
InChI=1S/C14H13N5O5S2/c1-23-18-7(6-4-26-14(15)16-6)10(20)17-8-11(21)19-9-5(2-24-13(9)22)3-25-12(8)19/h4,8,12H,2-3H2,1H3,(H2,15,16)(H,17,20)/b18-7+/t8-,12-/m1/s1 |
InChI Key |
MCSWUKXFFGUOQE-RWFJUVPESA-N |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C4=C(COC4=O)CS3 |
Isomeric SMILES |
CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C4=C(COC4=O)CS3 |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C4=C(COC4=O)CS3 |
Appearance |
Solid powder |
Key on ui other cas no. |
66340-33-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Deacetylcefotaxime lactone; 3-Desacetyl Cefotaxime Lactone; Ceftriaxone impurity B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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